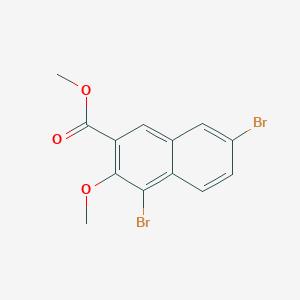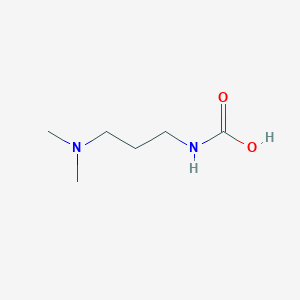
(3-(Dimethylamino)propyl)carbamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Dimethylamino)propyl)carbamic acid, also known as NPC-15437, is a chemical compound that belongs to the class of carbamate derivatives. It is a potent inhibitor of acetylcholinesterase (AChE) and has been extensively studied for its potential use in the treatment of Alzheimer's disease.
Wirkmechanismus
(3-(Dimethylamino)propyl)carbamic acid inhibits AChE by binding to the active site of the enzyme, preventing it from breaking down acetylcholine. This leads to an increase in acetylcholine levels in the brain, which can improve cognitive function. (3-(Dimethylamino)propyl)carbamic acid has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
Biochemische Und Physiologische Effekte
(3-(Dimethylamino)propyl)carbamic acid has been shown to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to reduce amyloid beta levels, a key factor in the development of Alzheimer's disease. (3-(Dimethylamino)propyl)carbamic acid has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
(3-(Dimethylamino)propyl)carbamic acid is a potent inhibitor of AChE and has been extensively studied for its potential use in the treatment of Alzheimer's disease. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity. Further research is needed to optimize the formulation of (3-(Dimethylamino)propyl)carbamic acid for use in lab experiments.
Zukünftige Richtungen
Future research on (3-(Dimethylamino)propyl)carbamic acid should focus on optimizing its formulation for use in clinical trials. In addition, further studies are needed to determine the optimal dose and duration of treatment for Alzheimer's disease. Other potential applications of (3-(Dimethylamino)propyl)carbamic acid include the treatment of other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease. Finally, the development of novel AChE inhibitors based on the structure of (3-(Dimethylamino)propyl)carbamic acid may lead to the discovery of new treatments for Alzheimer's disease and other neurological disorders.
Synthesemethoden
The synthesis of (3-(Dimethylamino)propyl)carbamic acid involves the reaction of 3-dimethylaminopropylamine with methyl chloroformate. The reaction yields (3-(Dimethylamino)propyl)carbamic acid as a white crystalline solid with a melting point of 69-70°C. Other methods of synthesis have also been reported, including the use of triphosgene as a coupling reagent.
Wissenschaftliche Forschungsanwendungen
(3-(Dimethylamino)propyl)carbamic acid has been extensively studied for its potential use in the treatment of Alzheimer's disease. It has been shown to be a potent inhibitor of AChE, the enzyme responsible for the breakdown of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is essential for cognitive function, and its depletion is a hallmark of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
188309-01-5 |
|---|---|
Produktname |
(3-(Dimethylamino)propyl)carbamic acid |
Molekularformel |
C6H14N2O2 |
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
3-(dimethylamino)propylcarbamic acid |
InChI |
InChI=1S/C6H14N2O2/c1-8(2)5-3-4-7-6(9)10/h7H,3-5H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
RHLCLUWWRHEMDQ-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNC(=O)O |
Kanonische SMILES |
CN(C)CCCNC(=O)O |
Synonyme |
Carbamic acid, [3-(dimethylamino)propyl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



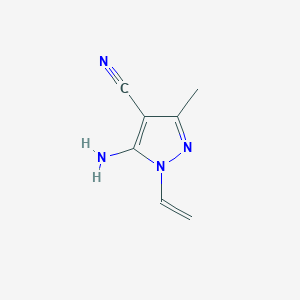
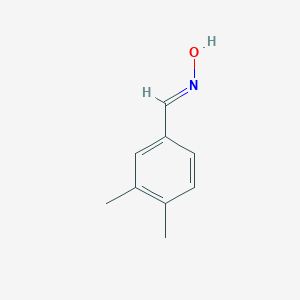
![[N-Methyl-N-(2-thienyl)thiocarbamoyl]acetic acid](/img/structure/B71171.png)
![4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one](/img/structure/B71173.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B71174.png)

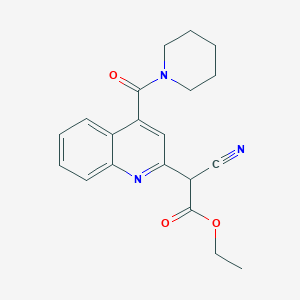
![N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester](/img/structure/B71183.png)
![2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol](/img/structure/B71184.png)
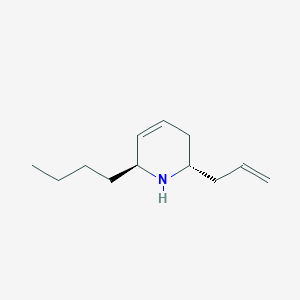
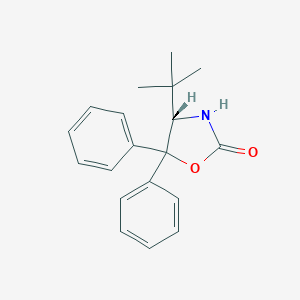
![9S,11R-dihydroxy-15-oxo-5Z-prostaenoic acid-cyclo[8S,12R]](/img/structure/B71189.png)
![Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)-](/img/structure/B71190.png)
